4-(4-Methylphenylsulfonamido)benzoic acid

Description

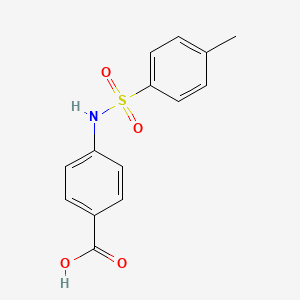

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340085 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37028-85-6 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Methylphenylsulfonamido)benzoic acid

This guide provides a comprehensive, technically detailed framework for the structural elucidation of 4-(4-Methylphenylsulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of Structural Verification

This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, comprising a benzoic acid moiety linked to a toluenesulfonamide group, presents a unique combination of functional groups that dictate its chemical and biological activity. Accurate structural elucidation is a non-negotiable prerequisite for any further investigation, forming the bedrock of reliable and reproducible research. This guide outlines a multi-technique approach to unequivocally confirm the molecular structure of this compound.

Foundational Analysis: Synthesis and Preliminary Characterization

The journey to structural elucidation begins with the synthesis of the target compound. A common and effective method involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride.[1]

A typical synthesis protocol is as follows:

-

Dissolve 4-aminobenzoic acid (1 mmol) in a suitable aqueous base.

-

Slowly add p-toluenesulfonyl chloride (1 mmol) to the stirred solution.

-

Maintain the reaction at room temperature for several hours.[1]

-

Acidify the solution with an acid like HCl to precipitate the product.[1]

-

Filter, wash, and dry the resulting solid.

-

Recrystallization from a suitable solvent, such as N,N-dimethylformamide, can yield high-purity crystals suitable for analysis.[1]

Initial characterization of the synthesized product should include melting point determination and thin-layer chromatography (TLC) to assess purity.

Spectroscopic Deep Dive: Assembling the Structural Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition

A meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[2]

-

Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this compound due to its ability to dissolve polar molecules and exchange with labile protons.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample and ensure complete dissolution.[2]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[3]

-

Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters should be optimized, including the number of scans and relaxation delays, to ensure accurate integration and signal-to-noise.[4][5]

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12.9 | Singlet (broad) | 1H | COOH |

| ~10.5 | Singlet (broad) | 1H | SO₂NH |

| ~7.8 | Doublet | 2H | Protons ortho to COOH |

| ~7.7 | Doublet | 2H | Protons ortho to SO₂ |

| ~7.3 | Doublet | 2H | Protons meta to SO₂ |

| ~7.2 | Doublet | 2H | Protons meta to COOH |

| ~2.3 | Singlet | 3H | CH₃ |

Causality: The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing nature of the carboxylic acid and sulfonamide groups. The broad singlets for the COOH and NH protons are characteristic of acidic and exchangeable protons.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~143 | Quaternary Carbon (Tolyl) |

| ~142 | Quaternary Carbon (Benzoic) |

| ~137 | Quaternary Carbon (Tolyl) |

| ~131 | CH (Aromatic) |

| ~130 | CH (Aromatic) |

| ~127 | CH (Aromatic) |

| ~119 | Quaternary Carbon (Benzoic) |

| ~21 | CH₃ |

Causality: The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment. The carbonyl carbon of the carboxylic acid is significantly deshielded, resulting in a large downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Sample Preparation

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[6][7][8]

-

ATR Method:

-

KBr Pellet Method:

FT-IR Data Interpretation

The IR spectrum will exhibit characteristic absorption bands for the various functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3250 | N-H stretch | Sulfonamide |

| ~1700 | C=O stretch | Carboxylic Acid[9] |

| 1350-1300 & 1170-1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide |

| 1600-1450 | C=C stretch | Aromatic Rings |

Causality: The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[9][10] The two distinct bands for the sulfonyl group are due to its asymmetric and symmetric stretching modes. A publication on the synthesis of a similar compound reported IR peaks at 3423 (N-H), 1693 (C=O), 1334, and 1159 (SO₂) cm⁻¹.[1]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

Experimental Protocol: LC-MS Sample Preparation

-

Dissolution: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[11]

-

Dilution: Further dilute the stock solution to the low µg/mL or high ng/mL range.[11]

-

Filtration: Filter the sample if any particulates are present to avoid clogging the system.[11]

-

Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically using electrospray ionization (ESI).[11]

Mass Spectrometry Data Interpretation

The mass spectrum should show a prominent peak for the molecular ion.

-

Expected Molecular Weight: C₁₄H₁₃NO₄S = 291.06 g/mol

-

Expected Mass-to-Charge Ratio (m/z):

-

[M+H]⁺ = 292.06

-

[M-H]⁻ = 290.05

-

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH)

-

Cleavage of the S-N bond

-

Loss of the tolyl group

-

The fragmentation pattern provides a fingerprint that can be used to confirm the connectivity of the different structural components.

The Definitive Proof: Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the molecular structure in the solid state.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in a solvent like N,N-dimethylformamide.[1]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature.

X-ray Crystallography Data Interpretation

The crystallographic data will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule. A published crystal structure for the N,N-dimethylformamide solvate of the title compound confirms the expected connectivity and conformation.[1] The dihedral angle between the two benzene rings was found to be 83.367 (6)°.[1]

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process.

Caption: Workflow for the comprehensive structure elucidation of this compound.

Conclusion: A Self-Validating Approach

By systematically applying a suite of complementary analytical techniques, the structure of this compound can be elucidated with a high degree of confidence. The congruence of data from NMR, FT-IR, and mass spectrometry, culminating in the definitive proof from X-ray crystallography, provides a self-validating system that ensures the scientific integrity of the structural assignment. This robust approach is essential for any research or development program that relies on a precise understanding of molecular structure.

References

- 1. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How To [chem.rochester.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. One moment, please... [edinst.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylphenylsulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Methylphenylsulfonamido)benzoic acid (CAS No: 37028-85-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and chemical characteristics of this molecule. It includes detailed experimental protocols for synthesis and analysis, predicted and experimental data, and contextual insights into its potential applications. By synthesizing available data with established scientific principles, this guide serves as an essential resource for the effective handling, characterization, and utilization of this compound in a research and development setting.

Introduction: Context and Significance

This compound belongs to the sulfonamide class of compounds, a group renowned for its significant therapeutic applications, most notably as antimicrobial agents. The core structure, featuring a sulfonic acid amide linkage to an aminobenzoic acid, provides a versatile scaffold for designing molecules with specific biological activities.[1] The physicochemical properties of such molecules are paramount, as they directly influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's viability.

This guide offers a detailed examination of these properties, providing both the foundational data and the practical methodologies required for its scientific investigation.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure unequivocally.

Chemical Identifiers

A consistent and accurate identification is crucial for regulatory compliance, literature searches, and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | [2] |

| CAS Number | 37028-85-6 | [3] |

| Molecular Formula | C₁₄H₁₃NO₄S | [3] |

| Molecular Weight | 291.32 g/mol | [3][4] |

| InChI Key | ZEUVKKKFDVRMIM-UHFFFAOYSA-N | [2] |

| Synonyms | N-(4-Carboxyphenyl)-p-toluenesulfonamide, 4-[(p-tolylsulfonyl)amino]benzoic acid | [3] |

Molecular Structure

The structural arrangement of this compound dictates its chemical reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in drug development and other scientific research.

Physical State and Appearance

The compound is typically found as colorless needles or a crystalline solid at room temperature.[1]

Melting Point

The melting point is a key indicator of purity and is influenced by the crystal lattice energy.

| Property | Value | Source(s) |

| Melting Point | 503 K (230 °C) | [1] |

This relatively high melting point suggests strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid and sulfonamide groups, as well as π-stacking of the aromatic rings.[1]

Boiling Point

An experimental boiling point is not available. Due to its high melting point and the presence of functional groups susceptible to thermal degradation, it is predicted that this compound will decompose at temperatures above its melting point before it can boil at atmospheric pressure.

Solubility

Solubility is a critical parameter for drug delivery and formulation. No specific experimental solubility data for this compound in various solvents is readily available. However, based on its structure, a qualitative prediction can be made.

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of the carboxylic acid and sulfonamide groups, which can act as both hydrogen bond donors and acceptors, suggests some solubility in polar protic solvents. However, the two aromatic rings contribute significant hydrophobic character, which will limit its aqueous solubility. The solubility in water is expected to be low but can be significantly increased in alkaline solutions where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functional groups.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in nonpolar solvents due to the compound's high polarity.

Acidity (pKa)

The pKa values indicate the propensity of the molecule to donate a proton. There are two acidic protons: one on the carboxylic acid and one on the sulfonamide nitrogen.

-

Carboxylic Acid Proton: The pKa of benzoic acid is approximately 4.2.[6] The 4-sulfonamido group is electron-withdrawing, which would be expected to slightly increase the acidity (lower the pKa) of the carboxylic acid.

-

Sulfonamide Proton: The pKa of the sulfonamide proton is generally higher (less acidic) than the carboxylic acid proton.

While no experimental pKa for this specific molecule has been reported, computational studies on similar substituted benzoic acids can provide reliable estimates.[7]

| Property | Predicted Value |

| pKa₁ (Carboxylic Acid) | ~ 3.5 - 4.0 |

| pKa₂ (Sulfonamide) | ~ 8.0 - 9.0 |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

| Property | Value | Source(s) |

| LogP | 3.64780 | [3] |

A LogP value in this range suggests a moderate level of lipophilicity.

Spectral Data and Analysis

Spectroscopic analysis is essential for structural elucidation and confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3423 | N-H stretch | [5] |

| 3198 | O-H stretch (carboxylic acid) | [5] |

| 1693 | C=O stretch (carboxylic acid) | [5] |

| 1334, 1159 | S=O asymmetric and symmetric stretch | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While experimental spectra for this specific compound are not publicly available, a predicted spectrum can be inferred from the structure and data for analogous compounds.[8]

-

¹H NMR (Predicted):

-

~12-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~10-11 ppm (singlet, 1H): Sulfonamide proton (-SO₂NH-).

-

~7.8-8.0 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

-

~7.6-7.8 ppm (doublet, 2H): Aromatic protons ortho to the sulfonamide group on the tosyl ring.

-

~7.2-7.4 ppm (doublet, 2H): Aromatic protons meta to the carboxylic acid group.

-

~7.1-7.3 ppm (doublet, 2H): Aromatic protons meta to the sulfonamide group on the tosyl ring.

-

~2.4 ppm (singlet, 3H): Methyl protons of the tosyl group.

-

-

¹³C NMR (Predicted):

-

~165-170 ppm: Carboxylic acid carbon (-COOH).

-

~140-145 ppm: Aromatic carbons attached to the sulfonamide and methyl groups.

-

~125-140 ppm: Other aromatic carbons.

-

~21 ppm: Methyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak (M+H)⁺: m/z 292.06

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z 274)

-

Loss of COOH (m/z 246)

-

Cleavage of the C-S bond to give the p-toluenesulfonyl cation (m/z 155)

-

Cleavage of the S-N bond.

-

Synthesis and Purification

A reliable and reproducible synthesis protocol is fundamental for obtaining high-quality material for research.

Synthetic Pathway

The most common synthesis route involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in the presence of a base.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on literature procedures and established laboratory practices.[1]

-

Dissolution of 4-Aminobenzoic Acid: In a round-bottom flask, suspend 4-aminobenzoic acid (1.0 eq) in distilled water.

-

Basification: Add a 1M aqueous solution of sodium carbonate portion-wise while stirring until the pH of the mixture is between 8 and 9 and the solid has dissolved.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Continue stirring until the reaction is complete (typically several hours).

-

Precipitation: Once the reaction is complete, cool the flask in an ice bath and slowly add 1N HCl with stirring to adjust the pH to 1-2. A white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water.

-

Drying: Dry the solid in a vacuum oven.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure colorless needles.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Inhalation: May cause respiratory irritation. Handle in a well-ventilated area or in a fume hood.

-

Skin Contact: May cause skin irritation. In case of contact, wash the affected area with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, flush with copious amounts of water and seek medical attention.

-

Ingestion: May be harmful if swallowed.

Conclusion

This compound is a compound with physicochemical properties that make it an interesting candidate for further research, particularly in the context of medicinal chemistry. This guide has consolidated the available experimental data and provided scientifically-grounded predictions for key parameters. The detailed protocols for synthesis and analysis are intended to facilitate reproducible and high-quality research. As with any scientific endeavor, the predicted values herein should be confirmed by experimental determination, and this guide provides the framework for such investigations.

References

- 1. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound|lookchem [lookchem.com]

- 4. 4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic Acid

Executive Summary

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, a key intermediate in the development of various chemical entities. The core of this synthesis is the robust and well-characterized Schotten-Baumann reaction, which offers high yields and purity. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen pathway, the critical function of each reagent, and the importance of precise parameter control. The presented workflow is designed as a self-validating system, with clear in-process controls and characterization endpoints to ensure the synthesis of a high-purity final product. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and reproducible method for the preparation of this versatile sulfonamide compound.

Introduction: The Target Molecule

Chemical Identity and Significance

4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (also known as N-tosyl-4-aminobenzoic acid) is an organic compound featuring a benzoic acid moiety linked to a toluenesulfonyl group via a sulfonamide bridge. Sulfonamides are a vital class of compounds known for a wide array of biological activities and serve as crucial building blocks in medicinal chemistry.[1] The bifunctional nature of the target molecule—possessing both a carboxylic acid and a sulfonamide N-H group—makes it a valuable synthon for creating more complex molecular architectures through further derivatization.

Strategic Approach: The Schotten-Baumann Reaction

The synthesis of the target molecule is most effectively achieved through the reaction of 4-aminobenzoic acid (PABA) with p-toluenesulfonyl chloride (TsCl). This transformation is a classic example of the Schotten-Baumann reaction, a highly reliable method for acylating amines and alcohols.[2][3] The reaction is typically performed in a two-phase solvent system under basic conditions, which efficiently neutralizes the hydrochloric acid byproduct and drives the reaction to completion.[3] This choice of strategy is predicated on its high efficiency, operational simplicity, and the ready availability of the starting materials.

Mechanistic Underpinnings and Rationale

The Nucleophilic Sulfonylation Mechanism

The formation of the N-S bond is a nucleophilic acyl substitution reaction. The amino group of 4-aminobenzoic acid acts as the nucleophile, attacking the electron-deficient sulfur atom of p-toluenesulfonyl chloride. The presence of a base is critical; it serves two primary functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) generated during the reaction. If left unneutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

-

Activation (Implicit): By maintaining an alkaline environment, the base ensures the amino group remains deprotonated and thus maximally nucleophilic.

The reaction proceeds through a tetrahedral intermediate before the chloride ion is eliminated as a leaving group, yielding the stable sulfonamide product.

Caption: Figure 1: The Schotten-Baumann reaction mechanism.

Causality of Experimental Parameters

The success of this synthesis hinges on the precise control of key parameters. The choice of each condition is deliberate and directly impacts the reaction's outcome.

| Parameter | Value / Condition | Scientific Rationale |

| pH (Initial) | 8–9 | Maintained by an aqueous sodium carbonate solution. This pH is sufficiently basic to keep the starting amine nucleophilic and neutralize the HCl byproduct without causing significant hydrolysis of the tosyl chloride.[1] |

| Temperature | Room Temperature | The reaction is sufficiently exothermic and proceeds at a practical rate at ambient temperature, minimizing potential side reactions or degradation that could occur at elevated temperatures. |

| Stirring | Continuous, vigorous | Essential for ensuring homogeneity, especially as the solid tosyl chloride is added. It maximizes the interfacial area between reactants, facilitating a complete reaction. |

| pH (Final) | 1–2 | Achieved by adding 1N HCl. This step is crucial for workup. It protonates the carboxylate group of the product, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution for easy collection.[1] |

A Validated Experimental Protocol

This protocol is designed to be self-validating, with clear observational checkpoints to ensure the reaction is proceeding as expected.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Grade |

| 4-Aminobenzoic acid (PABA) | 150-13-0 | 137.14 | Reagent |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Reagent |

| Sodium Carbonate (Anhydrous) | 497-19-8 | 105.99 | ACS |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1N Solution |

| Methanol | 67-56-1 | 32.04 | ACS/HPLC |

| Distilled Water | 7732-18-5 | 18.02 | N/A |

Synthesis Workflow Diagram

Caption: Figure 2: Step-by-step synthesis and purification workflow.

Step-by-Step Procedure

-

Preparation: To a 250 mL round-bottom flask, add 4-aminobenzoic acid (5.0 g, 36.4 mmol) and 50 mL of distilled water.

-

Basification: While stirring, add a 1M aqueous sodium carbonate solution dropwise until the pH of the mixture is between 8 and 9. Most of the PABA should dissolve.

-

Sulfonylation: Add p-toluenesulfonyl chloride (8.34 g, 43.7 mmol, 1.2 equivalents) to the solution in small portions over 15 minutes.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete when the solid suspension transforms into a clear, homogeneous solution, which may take several hours.

-

Precipitation: Once the reaction is complete, carefully adjust the pH of the reaction mixture to 1–2 by the dropwise addition of 1N HCl. A voluminous white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

-

Purification: Recrystallize the dried crude solid from hot methanol to yield colorless needles of pure 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid.[1]

Product Characterization and Quality Assurance

The identity and purity of the synthesized compound must be confirmed through rigorous analysis.

Physical Properties

-

Appearance: White to off-white crystalline solid / colorless needles.[1]

-

Melting Point: The literature reports a melting point of approximately 240-242 °C (with decomposition).[4] A sharp melting point is indicative of high purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the final product, which serves to confirm its chemical structure.

| Analysis Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - Aromatic protons from the benzoic acid ring (~7.8-8.0 ppm and ~7.5-7.7 ppm).- Aromatic protons from the tosyl group (~7.4-7.6 ppm and ~7.2-7.3 ppm).- A singlet for the methyl group on the tosyl ring (~2.3-2.4 ppm).- A broad singlet for the N-H proton (~10.5 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm). |

| IR (KBr, cm⁻¹) | - Strong C=O stretch from the carboxylic acid (~1680-1700 cm⁻¹).- Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- N-H stretch from the sulfonamide (~3200-3300 cm⁻¹).- Asymmetric and symmetric S=O stretches from the sulfonyl group (~1330-1350 cm⁻¹ and ~1150-1170 cm⁻¹). |

| Mass Spectrometry (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 290.05. |

Conclusion

The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid via the Schotten-Baumann reaction is a highly efficient, reproducible, and scalable method. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as pH, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The detailed protocol and characterization data provided herein serve as a comprehensive resource for scientists in the fields of organic synthesis and drug discovery.

References

CAS 37028-85-6 background and discovery

An In-depth Technical Guide to the Herbicide Monuron (3-(4-chlorophenyl)-1,1-dimethylurea)

A Note on Chemical Identification: The initial request specified CAS 37028-85-6. However, publicly available scientific literature and chemical databases associate this number with 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, a compound with limited information regarding its background and discovery. In contrast, the detailed requirements of this guide align with the history and scientific profile of the well-documented herbicide Monuron (CAS 150-68-5). This guide will therefore focus on Monuron, assuming a potential discrepancy in the provided CAS number.

Introduction

Monuron, chemically known as 3-(p-chlorophenyl)-1,1-dimethylurea, is a non-selective, systemic herbicide that marked a significant advancement in chemical weed management upon its introduction.[1] Developed and introduced by DuPont in 1952, it was one of the pioneering phenylurea herbicides used for the comprehensive control of grasses and herbaceous weeds.[1][2] Its primary application was in non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks.[1][2] At lower concentrations, it was also utilized as a pre- or post-emergence herbicide in certain agricultural contexts.[1] While its efficacy and persistence were initially seen as advantages, these properties later raised environmental and toxicological concerns, leading to a decline in its use and regulatory restrictions in many regions.

Discovery and Historical Context

The development of Monuron in the early 1950s occurred during a period of rapid innovation in synthetic organic chemistry and its application to agriculture. In 1952, chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea derivatives as herbicides, which included Monuron.[3] The synthesis of Monuron was first detailed in 1951 by Bucha and Todd.[1] This class of compounds represented a new frontier in the quest for effective and selective methods of weed control, moving beyond the earlier generation of broad-spectrum chemical agents. The introduction of Monuron and related phenylurea herbicides like Diuron provided powerful tools for managing vegetation in both agricultural and industrial settings.[3][4]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C9H11ClN2O[5] |

| Molecular Weight | 198.65 g/mol [5] |

| Appearance | White to almost white crystalline powder[5] |

| Melting Point | 173-174 °C |

| Synonyms | 1,1-Dimethyl-3-(4-chlorophenyl)urea, CMU[5][6] |

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal efficacy of Monuron is attributed to its potent inhibition of photosynthesis.[1][2] Specifically, Monuron disrupts the photosynthetic electron transport chain in Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[1]

Monuron binds to the D1 protein within the PSII complex, effectively displacing the native plastoquinone (QB) molecule from its binding site.[1] This blockage prevents the flow of electrons from Photosystem II to plastoquinone, thereby interrupting the conversion of light energy into chemical energy in the form of ATP and NADPH.[1][3] This inhibition not only deprives the plant of energy but also leads to the generation of reactive oxygen species, which cause rapid cellular damage, manifesting as chlorosis (yellowing) and necrosis (tissue death).[1]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DCMU - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-(4-Chlorophenyl)-1,1-dimethylurea | CymitQuimica [cymitquimica.com]

- 6. Monuron [sitem.herts.ac.uk]

An In-depth Technical Guide to N-(4-Carboxyphenyl)-p-toluenesulfonamide: Synthesis, Potential Biological Activity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Carboxyphenyl)-p-toluenesulfonamide, a member of the esteemed sulfonamide class of compounds, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental research aspects, including a detailed, proposed synthesis protocol, and an exploration of its potential biological activities based on the well-established properties of structurally related sulfonamides. While specific experimental data for this particular molecule is limited in publicly available literature, this document serves as a foundational resource, offering insights into its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases, and its prospective role in anticancer research. Detailed experimental workflows for synthesis, purification, and biological evaluation are provided to empower researchers to further investigate the therapeutic potential of this compound.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities. From the pioneering discovery of antibacterial sulfa drugs to the development of diuretics, anticonvulsants, and anticancer agents, the sulfonamide moiety has consistently proven to be a privileged scaffold. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows for effective binding to a wide array of biological targets. N-(4-Carboxyphenyl)-p-toluenesulfonamide (CAS No: 37028-85-6; Molecular Formula: C₁₄H₁₃NO₄S) incorporates this key functional group, alongside a p-toluenesulfonyl moiety and a 4-aminobenzoic acid backbone, suggesting a rich potential for biological activity.[1][2] This guide will delve into the core aspects of this compound, providing a roadmap for its synthesis and biological characterization.

Synthesis and Characterization

While a specific, detailed synthesis protocol for N-(4-Carboxyphenyl)-p-toluenesulfonamide is not extensively documented in peer-reviewed literature, a reliable synthetic route can be proposed based on established methods for sulfonamide formation.[3][4] The most common and effective method involves the reaction of a primary amine with a sulfonyl chloride.

Proposed Synthesis of N-(4-Carboxyphenyl)-p-toluenesulfonamide

The synthesis of N-(4-Carboxyphenyl)-p-toluenesulfonamide can be readily achieved by the nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride.

Reaction Scheme:

A proposed synthetic route for N-(4-Carboxyphenyl)-p-toluenesulfonamide.

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous pyridine (a suitable solvent and base) at room temperature.

-

Addition of Sulfonyl Chloride: To the stirring solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of 2-3. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-Carboxyphenyl)-p-toluenesulfonamide.

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (327.23 g/mol ).[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -SO₂NH-).

-

Melting Point Analysis: To assess purity.

-

Potential Biological Activities and Mechanisms of Action

The structural features of N-(4-Carboxyphenyl)-p-toluenesulfonamide suggest several avenues for biological activity, primarily as an enzyme inhibitor and a potential anticancer agent.

Carbonic Anhydrase Inhibition

Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[5][6][7][8] CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

Mechanism of Inhibition:

The sulfonamide moiety (-SO₂NH₂) is crucial for CA inhibition. In its deprotonated form (-SO₂NH⁻), it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or a hydroxide ion and thereby blocking the catalytic activity. The acidic nature of the sulfonamide proton is a key determinant of inhibitory potency.

Inhibition of Carbonic Anhydrase by a Sulfonamide.

Given its structure, N-(4-Carboxyphenyl)-p-toluenesulfonamide is a strong candidate for a carbonic anhydrase inhibitor. The carboxylic acid group may provide an additional point of interaction with the enzyme's active site or enhance its solubility and pharmacokinetic properties.

Anticancer Potential

The parent compound, p-toluenesulfonamide, has demonstrated antitumor activity in preclinical and clinical studies.[9][10][11][12] It has been shown to induce necrosis in tumors and inhibit cancer cell growth. The proposed mechanisms of action for p-toluenesulfonamide and its derivatives include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Akt/mTOR pathway.[10]

Furthermore, certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and are involved in pH regulation, cell proliferation, and metastasis.[13] Therefore, the potential of N-(4-Carboxyphenyl)-p-toluenesulfonamide to inhibit these tumor-associated CA isoforms makes it an attractive candidate for anticancer drug development. A related compound, ethyl O-[N-(p-carboxyphenyl)-carbamoyl]-mycophenolate, has also shown a wide antitumor spectrum.[14]

Experimental Workflows for Biological Evaluation

To elucidate the biological activity of N-(4-Carboxyphenyl)-p-toluenesulfonamide, a series of well-defined experimental protocols should be employed.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of N-(4-Carboxyphenyl)-p-toluenesulfonamide against various carbonic anhydrase isoforms.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) and a suitable substrate, such as 4-nitrophenyl acetate (p-NPA).

-

Inhibitor Preparation: Prepare a stock solution of N-(4-Carboxyphenyl)-p-toluenesulfonamide in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add a buffer solution (e.g., Tris-HCl), the enzyme solution, and the inhibitor solution at various concentrations.

-

Incubate the mixture for a pre-determined period to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution (p-NPA).

-

Monitor the hydrolysis of p-NPA to 4-nitrophenolate, which can be measured spectrophotometrically at a specific wavelength (e.g., 400 nm), over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

In Vitro Anticancer Activity Assays

Objective: To assess the cytotoxic and antiproliferative effects of N-(4-Carboxyphenyl)-p-toluenesulfonamide on various cancer cell lines.

Protocol (MTT Assay):

-

Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, colon cancer cell lines) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-(4-Carboxyphenyl)-p-toluenesulfonamide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation

While specific quantitative data for N-(4-Carboxyphenyl)-p-toluenesulfonamide is not yet available, the following tables illustrate how such data should be structured for clear comparison once obtained.

Table 1: Physicochemical Properties of N-(4-Carboxyphenyl)-p-toluenesulfonamide

| Property | Value |

| CAS Number | 37028-85-6 |

| Molecular Formula | C₁₄H₁₃NO₄S |

| Molecular Weight | 327.23 g/mol |

| Appearance | (To be determined) |

| Melting Point | (To be determined) |

| Solubility | (To be determined) |

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data (IC₅₀, nM)

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| N-(4-Carboxyphenyl)-p-toluenesulfonamide | (TBD) | (TBD) | (TBD) | (TBD) |

| Acetazolamide (Control) | (Reference Value) | (Reference Value) | (Reference Value) | (Reference Value) |

Table 3: Hypothetical Anticancer Activity Data (IC₅₀, µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| N-(4-Carboxyphenyl)-p-toluenesulfonamide | (TBD) | (TBD) | (TBD) |

| Doxorubicin (Control) | (Reference Value) | (Reference Value) | (Reference Value) |

Conclusion and Future Directions

N-(4-Carboxyphenyl)-p-toluenesulfonamide is a promising, yet underexplored, molecule within the pharmacologically significant sulfonamide class. Based on its structural characteristics and the well-documented activities of related compounds, it holds considerable potential as a carbonic anhydrase inhibitor and an anticancer agent. This technical guide provides a solid foundation for initiating research into this compound, offering a proposed synthetic route and detailed protocols for its biological evaluation.

Future research should focus on the successful synthesis and thorough characterization of N-(4-Carboxyphenyl)-p-toluenesulfonamide. Subsequent in-depth biological studies are warranted to determine its inhibitory profile against a panel of carbonic anhydrase isoforms and to evaluate its anticancer efficacy across a range of cancer cell lines. Further investigations into its mechanism of action, including its effects on specific signaling pathways, will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. BioOrganics [bioorganics.biz]

- 2. biomall.in [biomall.in]

- 3. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 4. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Google Patents [patents.google.com]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

- 11. A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitumor activity of a new compound, ethyl O-[N-(p-carboxyphenyl)-carbamoyl]-mycophenolate, against various experimental tumors upon oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Methylphenylsulfonamido)benzoic acid molecular weight and formula

An In-depth Technical Guide to 4-(4-Methylphenylsulfonamido)benzoic Acid: Properties, Synthesis, and Characterization

Introduction

This compound, also known by its synonym N-(4-Carboxyphenyl)-p-toluenesulfonamide, is a sulfonamide derivative of significant interest to the scientific community. As a bifunctional molecule, it incorporates a carboxylic acid group and a sulfonamide linkage, making it a valuable building block in organic synthesis and medicinal chemistry. Its structural framework is analogous to N-protected amino acids, which are fundamental in peptide chemistry and drug design.[1] The sulfonamide moiety itself is a well-established pharmacophore, famously present in antibacterial sulfa drugs and various classes of enzyme inhibitors.[2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, and an analysis of its structural characteristics. The content is grounded in authoritative data to ensure scientific integrity and practical applicability.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are critical for its application. This compound is a well-characterized, crystalline solid under standard conditions. Its key identifiers and computed properties are summarized below, providing a foundational dataset for experimental design.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 37028-85-6 | [3] |

| Molecular Formula | C₁₄H₁₃NO₄S | [3] |

| Molecular Weight | 291.33 g/mol | |

| IUPAC Name | 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | |

| InChI Key | ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |

| Polar Surface Area (PSA) | 91.85 Ų | |

| LogP | 3.6478 | |

| Storage Conditions | Sealed in a dry environment, Room Temperature | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O3 [label="O"]; O4 [label="O"]; H1 [label="H"]; C14 [label="CH₃"];

// Benzoic acid ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- C13; C13 -- O3; C13 -- O4;

// Sulfonamide bridge N1 -- S1; N1 -- H1; S1 -- O1; S1 -- O2; S1 -- C7;

// Toluene ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C14;

// Dummy nodes for double bonds node [shape=point, width=0, height=0]; d1 [pos="0.43,0.25!"]; d2 [pos="0.43,-0.25!"]; d3 [pos="-0.43,0!"]; d4 [pos="2.93,0.25!"]; d5 [pos="2.93,-0.25!"]; d6 [pos="4.0,0!"]; d7 [pos="1.75,1.2!"]; d8 [pos="1.75,-1.2!"]; d9 [pos="3.45,1.2!"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="0.86,0.5!"]; C3 [pos="0.86,-0.5!"]; C4 [pos="-0.86,0!"]; C5 [pos="-0.43,0.75!"]; C6 [pos="-0.43,-0.75!"]; N1 [pos="1.5,0!"]; S1 [pos="2.5,0!"]; O1 [pos="2.75,0.8!"]; O2 [pos="2.75,-0.8!"]; C7 [pos="3.5,0!"]; C8 [pos="4.36,0.5!"]; C9 [pos="4.36,-0.5!"]; C10 [pos="5.22,0!"]; C11 [pos="4.79,0.75!"]; C12 [pos="4.79,-0.75!"]; C13 [pos="-1.8,0!"]; O3 [pos="-2.3,0.5!"]; O4 [pos="-2.3,-0.5!"]; H1 [pos="1.5,0.5!"]; C14 [pos="6.22,0!"];

// Draw double bonds C2 -- C5; C3 -- C6; C1 -- C4; C8 -- C11; C9 -- C12; C7 -- C10; S1 -- O1; S1 -- O2; C13 -- O3; }

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is straightforward and high-yielding, typically accomplished via a nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride. This method is reliable and scalable for laboratory settings.

Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The chloride ion serves as a good leaving group, facilitating the formation of the sulfonamide bond.

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be self-validating, yielding a high-purity product.[1]

-

Reaction Setup : In a suitable reaction vessel, combine 4-aminobenzoic acid (1.0 mmol) and p-toluenesulfonyl chloride (1.0 mmol).

-

Expertise & Experience: Using equimolar amounts ensures efficient conversion without the need to remove excess of either starting material, which can complicate purification.

-

-

Solvent Addition : Add 20 mL of water to the mixture.

-

Causality: Water serves as an inexpensive and environmentally benign solvent. While the reactants have limited solubility, the reaction proceeds effectively in a stirred suspension.

-

-

Reaction Execution : Stir the mixture vigorously at room temperature for 10 hours.

-

Trustworthiness: A 10-hour reaction time ensures the reaction proceeds to completion. Progress can be monitored by thin-layer chromatography (TLC) if desired.

-

-

Product Isolation (Workup) : Following the reaction period, slowly add concentrated hydrochloric acid (HCl) to the solution until it is acidic.

-

Causality: The initial product exists as a carboxylate salt. Acidification protonates this salt, converting it to the free carboxylic acid, which is significantly less soluble in water and precipitates out.

-

-

Filtration : Stir the acidified mixture for 5 minutes, then collect the resulting precipitate by filtration. Wash the solid with cold water to remove any remaining salts or HCl.

-

Purification : Obtain block, colorless single crystals suitable for X-ray analysis by recrystallizing the crude product from N,N-dimethylformamide (DMF).

-

Expertise & Experience: DMF is an excellent high-boiling polar aprotic solvent for this compound, allowing for the dissolution of the product upon heating and the formation of well-defined crystals upon cooling. This process effectively removes trace impurities.

-

Structural Analysis and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound and to understand its three-dimensional structure, which dictates its interactions and potential function.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups. The reported spectrum for this compound shows characteristic absorption bands:[1]

-

3423, 3198 cm⁻¹ : Strong, broad peaks corresponding to N-H and O-H stretching vibrations, indicative of the sulfonamide and carboxylic acid groups.

-

1693 cm⁻¹ : A very strong absorption from the C=O (carbonyl) stretch of the carboxylic acid.

-

1334, 1159 cm⁻¹ : Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

Single-Crystal X-ray Crystallography

Crystallographic analysis provides definitive proof of structure and reveals detailed conformational information.[1] Studies on the N,N-dimethylformamide monosolvate of the title compound reveal a folded conformation.

Table 2: Key Crystallographic Parameters

| Parameter | Value | Significance |

| C—S—N—C Torsion Angle | -64.55° | Defines the folded, non-planar conformation of the molecule. |

| Benzene Ring Dihedral Angle | 83.37° | Indicates the two aromatic rings are oriented nearly perpendicular to each other. |

This distinct three-dimensional arrangement is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid groups form O—H···O hydrogen bonds, while the sulfonamide N-H group participates in N—H···O interactions, linking the molecules into chains within the crystal lattice.[1] This conformation is critical for molecular recognition and could be a key determinant in its binding to biological targets such as enzyme active sites.

Applications in Research and Drug Development

The structural features of this compound make it a compound of interest for several applications.

-

Scaffold for Drug Design : As a member of the sulfonamide class, it serves as a potential scaffold for developing novel therapeutic agents. Aromatic sulfonamides are known inhibitors of various enzymes, and this compound provides a synthetic platform for creating derivatives with tailored specificities.[2]

-

Intermediate in Peptide Chemistry : The molecule can be viewed as a tosyl-protected version of 4-aminobenzoic acid. The tosyl group is a robust protecting group for amines, widely used in multi-step organic synthesis to prevent the amino group from participating in unwanted side reactions.[1]

-

Materials Science : The capacity for strong, directional hydrogen bonding makes this and related molecules candidates for the design of supramolecular assemblies and crystalline organic materials.

Conclusion

This compound is a readily synthesizable and well-characterized compound with a defined three-dimensional structure. Its combination of a carboxylic acid, an aromatic core, and a sulfonamide group makes it a versatile tool for professionals in medicinal chemistry, organic synthesis, and materials science. The reliable synthetic protocol and detailed structural data presented in this guide provide a solid foundation for its use in advanced research and development applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methylphenylsulfonamido)benzoic acid

Introduction

4-(4-Methylphenylsulfonamido)benzoic acid, a sulfonamide derivative of benzoic acid, represents a class of compounds with significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a sulfonamido group imparts a unique combination of chemical properties, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance) for this compound, offering a detailed analysis and interpretation for researchers, scientists, and drug development professionals.

Principles of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry for the structural determination of organic molecules. By probing the interaction of electromagnetic radiation with a sample, we can gain detailed insights into its molecular structure, functional groups, and the chemical environment of individual atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Different types of bonds (e.g., C=O, N-H, O-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint".[2] The presence and position of absorption bands in an IR spectrum provide direct evidence for the presence of specific functional groups within the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[4] When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are highly sensitive to their local chemical environment.[5] The key parameters obtained from an NMR spectrum are:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

-

Integration: The area under a signal, which is proportional to the number of nuclei it represents.

-

Multiplicity (Splitting Pattern): Provides information about the number of neighboring nuclei.

-

Coupling Constant (J): The distance between the peaks in a split signal, which gives further information about the connectivity of atoms.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality IR and NMR spectra for a solid organic compound like this compound.

Infrared (IR) Spectroscopy: Thin Solid Film Method

This method is a straightforward and common technique for obtaining the IR spectrum of a solid sample.[6]

Methodology:

-

Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of this compound in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) in a small vial.

-

Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the salt plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)benzoic acid | C22H20FNO4S | CID 57422343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 6. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of 4-(4-Methylphenylsulfonamido)benzoic Acid

Introduction

This compound, a molecule integrating a sulfonamide linkage with a benzoic acid moiety, represents a significant scaffold in medicinal chemistry and materials science. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The incorporation of a benzoic acid group introduces opportunities for diverse intermolecular interactions, particularly the formation of robust hydrogen-bonded synthons, which are crucial in crystal engineering and the design of solid-state materials with desired physicochemical properties.

This guide provides a comprehensive analysis of the solid-state structure of this compound, presenting a detailed examination of its known crystal forms: an unsolvated triclinic structure and a monoclinic N,N-dimethylformamide (DMF) solvate. Understanding the nuanced differences in molecular conformation, packing, and intermolecular interactions between these forms is paramount for researchers engaged in the development of new pharmaceuticals and functional materials based on this versatile molecule. By exploring the causal relationships between synthetic conditions, resulting crystal structures, and the compound's properties, this document aims to equip scientists with the foundational knowledge necessary for informed molecular design and solid-form selection.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-aminobenzoic acid and p-toluenesulfonyl chloride. The choice of solvent and crystallization conditions plays a pivotal role in determining the resulting crystal form, as evidenced by the isolation of both an unsolvated form and a DMF solvate.

Experimental Protocol: Synthesis of this compound (Unsolvated Form)

This protocol describes a general method for the synthesis of the unsolvated crystalline form.

Materials:

-

4-aminobenzoic acid

-

p-toluenesulfonyl chloride

-

1M aqueous sodium carbonate solution

-

Distilled water

-

Hydrochloric acid (for acidification)

Procedure:

-

To a suspension of 4-aminobenzoic acid (1.0 g, 7.3 mmol) in distilled water (10 ml) in a 25 ml round-bottom flask, add 1M aqueous sodium carbonate solution dropwise to adjust the pH to between 8 and 9, ensuring the dissolution of the amino acid.

-

Slowly add p-toluenesulfonyl chloride to the solution while stirring vigorously.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain single crystals of the unsolvated form.

Experimental Protocol: Synthesis and Crystallization of the N,N-Dimethylformamide (DMF) Solvate[1]

Materials:

-

4-aminobenzoic acid

-

p-toluenesulfonyl chloride

-

Water

-

N,N-dimethylformamide (DMF)

-

12 M Hydrochloric acid

Procedure:

-

A mixture of p-toluenesulfonyl chloride (1 mmol) and 4-aminobenzoic acid (1 mmol) in water (20 ml) is stirred at room temperature for 10 hours.[1]

-

Slowly add 12 M HCl to the resulting solution.[1]

-

Stir the mixture for 5 minutes and then filtrate.[1]

-

Obtain block colorless single crystals suitable for X-ray analysis by recrystallization from N,N-dimethylformamide.[1]

Experimental Workflow: Synthesis and Crystallization

Caption: Workflow for the synthesis and crystallization of different forms of this compound.

Crystal Structure Analysis

The solid-state architecture of this compound is dictated by a network of directional intermolecular interactions, leading to the formation of distinct crystalline polymorphs. Here, we present a detailed crystallographic analysis of the unsolvated triclinic form and the monoclinic N,N-dimethylformamide solvate.

Unsolvated Triclinic Form

The unsolvated form of this compound crystallizes in the triclinic space group P-1.[2] The asymmetric unit contains one molecule of the compound.

Table 1: Crystallographic Data for the Unsolvated Form [2]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₄S |

| Formula Weight | 291.31 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1588 (2) |

| b (Å) | 6.9277 (2) |

| c (Å) | 20.0350 (6) |

| α (°) | 83.574 (1) |

| β (°) | 86.357 (1) |

| γ (°) | 72.824 (1) |

| Volume (ų) | 679.44 (4) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.424 |

Molecular Conformation

In the unsolvated structure, the molecule adopts a conformation where the two aromatic rings are twisted with respect to each other, exhibiting a dihedral angle of 35.47 (10)°.[2] This non-planar arrangement is a common feature in sulfonamide derivatives and is influenced by the steric hindrance around the sulfonyl group.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a robust hydrogen-bonding network. The most prominent feature is the formation of centrosymmetric dimers through classic O—H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules.[2] These dimers are further interconnected by N—H···O hydrogen bonds involving the sulfonamide nitrogen as a donor and a sulfonyl oxygen as an acceptor.[2] Additionally, weaker C—H···O interactions contribute to the overall stability of the three-dimensional supramolecular architecture, forming chains of molecules along the b-axis.[2]

Table 2: Hydrogen Bond Geometry for the Unsolvated Form (Å, °) [2]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1N···O1ⁱ | 0.81(3) | 2.25(3) | 3.042(2) | 164.2(2) |

| O3—H3O···O4ⁱⁱ | 0.82 | 1.83 | 2.633(2) | 166 |

| C5—H5···O3ⁱⁱⁱ | 0.93 | 2.55 | 3.397(2) | 151 |

| C6—H6···O4ⁱᵛ | 0.93 | 2.43 | 3.294(3) | 155 |

| Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1; (iii) x, y-1, z; (iv) -x+1, -y+2, -z+1 |

Caption: Hydrogen bonding motifs in the unsolvated crystal structure.

N,N-Dimethylformamide (DMF) Solvate: Monoclinic Form

The inclusion of DMF in the crystallization process leads to a solvated crystal structure with a different symmetry and packing arrangement. This form crystallizes in the monoclinic space group P2₁/c.

Table 3: Crystallographic Data for the DMF Solvate [1]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₄S · C₃H₇NO |

| Formula Weight | 364.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0953 (10) |

| b (Å) | 25.151 (3) |

| c (Å) | 8.8840 (11) |

| β (°) | 98.010 (1) |

| Volume (ų) | 1791.1 (4) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.353 |

Molecular Conformation

In the DMF solvate, the molecule adopts a more folded conformation, characterized by a C1—N1—S1—C8 torsion angle of -64.55 (17)°.[1] The dihedral angle between the two benzene rings is significantly larger than in the unsolvated form, measuring 83.367 (6)°.[1] This pronounced twist is likely due to the accommodation of the solvent molecule in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The presence of the DMF molecule disrupts the carboxylic acid dimer synthon observed in the unsolvated form. Instead, the crystal packing is characterized by chains of molecules linked by intermolecular N—H···O and O—H···O hydrogen bonds.[1] In this arrangement, the sulfonamide N-H and the carboxylic acid O-H groups form hydrogen bonds with the oxygen atoms of the sulfonyl group and the DMF molecule, respectively. Furthermore, an intramolecular C—H···π interaction is observed, which contributes to the stability of the folded conformation.[1]

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a crystalline material requires not only structural data but also a thorough characterization of its physicochemical and spectroscopic properties.

Physicochemical Properties

Table 4: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₄S |

| Molecular Weight | 291.33 g/mol |

| Melting Point | 230 °C (503 K)[2] |

| Appearance | White solid |

| Solubility | Data not available |

| Thermal Stability (TGA/DSC) | Data not available |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of the DMF solvate shows characteristic absorption bands that confirm the presence of the key functional groups.

Table 5: Key IR Absorption Bands for the DMF Solvate [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3423 (s) | N-H stretching |

| 3198 (vs) | O-H stretching (carboxylic acid) |

| 1693 (vs) | C=O stretching (carboxylic acid) |

| 1635 (vs) | C=O stretching (DMF) |

| 1334 (s), 1159 (vs) | Asymmetric and symmetric SO₂ stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

| Assignment | Predicted ¹H Shift | Predicted ¹³C Shift |

| CH₃ | ~2.4 | ~21.0 |

| Aromatic CH | 7.2 - 8.0 | 118.0 - 145.0 |

| NH | ~10.5 | - |

| COOH | ~13.0 | ~167.0 |

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound, highlighting the distinct structural features of its unsolvated triclinic form and its N,N-dimethylformamide solvated monoclinic form. The interplay of molecular conformation and a network of hydrogen bonds, including the classic carboxylic acid dimer synthon in the unsolvated form and solvent-mediated chains in the solvate, governs the supramolecular assembly of this compound.

The presented synthesis protocols and physicochemical and spectroscopic data offer a solid foundation for researchers. A thorough understanding of the solid-state chemistry of this molecule is crucial for controlling its properties, which is of significant interest in the fields of drug development and materials science. The structural insights provided herein can guide the rational design of new derivatives with tailored functionalities and predictable solid-state behavior. Further investigation into the thermal properties and solubility of the unsolvated form, as well as a detailed comparison with other solvates, would be a valuable extension of this work.

References

An In-Depth Technical Guide to the Solubility Characteristics of 4-(4-Methylphenylsulfonamido)benzoic acid

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methylphenylsulfonamido)benzoic acid, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties that govern its solubility, the factors influencing it, and robust methodologies for its empirical determination.

Introduction: Understanding the "Why" Behind Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a molecule like this compound, which possesses both acidic and sulfonamidic functionalities, its solubility profile is a complex interplay of its structural attributes and the surrounding chemical environment. A thorough understanding of these characteristics is paramount for effective formulation development, ensuring optimal delivery and performance. This guide delves into the core principles governing the solubility of this compound, moving beyond mere data presentation to explain the underlying chemical causality.

Physicochemical Properties of this compound

A molecule's inherent properties are the foundation of its solubility behavior. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 37028-85-6 | [1] |

| Molecular Formula | C₁₄H₁₃NO₄S | [1][2] |

| Molecular Weight | 291.32 g/mol | [1][2] |

| LogP | 3.64780 | [1] |

| PSA (Polar Surface Area) | 91.85 Ų | [1] |

| Crystal Structure | Triclinic | [3] |

The presence of both a carboxylic acid group and a sulfonamide group imparts a dual acidic character to the molecule. The LogP value suggests a significant non-polar character, which is a crucial factor in its solubility in organic solvents.

The Crucial Role of Molecular Structure in Solubility

The solubility of this compound is dictated by the balance between its hydrophilic and hydrophobic regions. The tolyl and phenyl rings contribute to its lipophilicity, while the carboxylic acid and sulfonamide moieties provide sites for hydrogen bonding and ionization, enhancing its potential for aqueous solubility, particularly under specific pH conditions.

Caption: Structural contributions to the solubility of this compound.

Factors Influencing Solubility